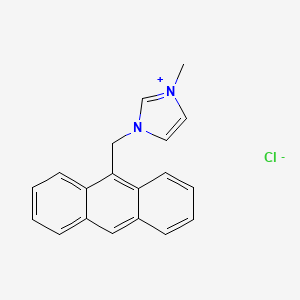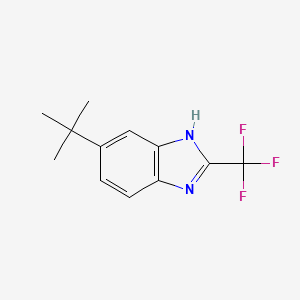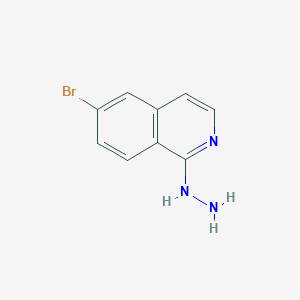
6-Bromo-1-hydrazinylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both bromine and hydrazine functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-hydrazinylisoquinoline typically involves the bromination of isoquinoline followed by the introduction of the hydrazine group. One common method is:
Bromination: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydrazination: The brominated isoquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted isoquinolines.
Oxidation: Products include oxidized derivatives of the hydrazine group.
Reduction: Products include reduced forms of the hydrazine group.
Coupling: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-hydrazinylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and hydrazine groups can form covalent bonds with target molecules, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoisoquinoline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
1-Hydrazinylisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.
6-Chloro-1-hydrazinylisoquinoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromo-1-hydrazinylisoquinoline is unique due to the presence of both bromine and hydrazine groups, which provide a combination of reactivity and versatility not found in similar compounds
Eigenschaften
Molekularformel |
C9H8BrN3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
(6-bromoisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-1-2-8-6(5-7)3-4-12-9(8)13-11/h1-5H,11H2,(H,12,13) |
InChI-Schlüssel |
LTFAZVYLLVMIEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2NN)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


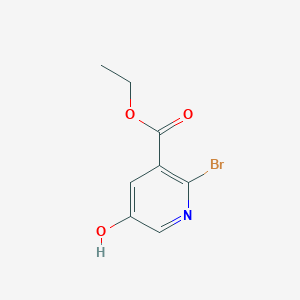


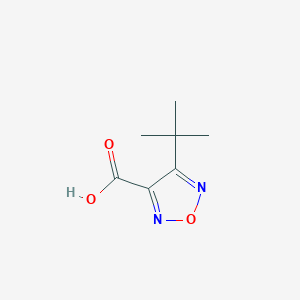
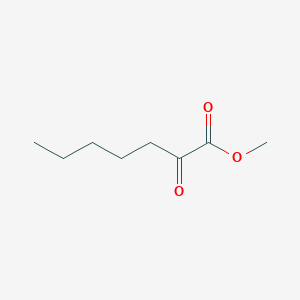
![tert-butyl 7-nitro-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13661620.png)
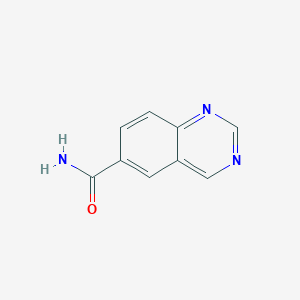
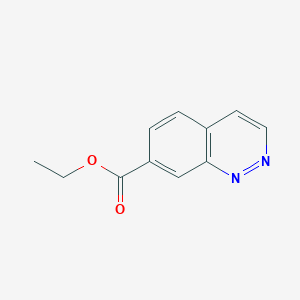
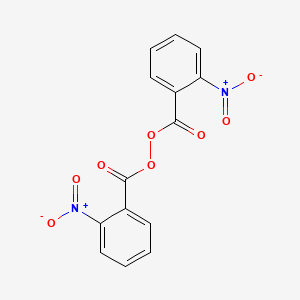

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13661648.png)
![Ethyl 2-[4-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13661656.png)
